

Morpholino(4-nitrophenyl)methanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Morpholino(4-nitrophenyl)methanone
Cat. No.:	B1267317

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(4-nitrophenyl)methanone is a chemical compound that serves as a vital intermediate in the synthesis of various biologically active molecules. Its structure, combining a morpholine ring with a 4-nitrophenyl group, imparts specific chemical properties that make it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides an in-depth overview of the core basic properties of **Morpholino(4-nitrophenyl)methanone**, including its physicochemical characteristics, synthesis protocols, and spectral data.

Core Properties

The fundamental properties of **Morpholino(4-nitrophenyl)methanone** are summarized below, providing a clear reference for its use in a laboratory setting.

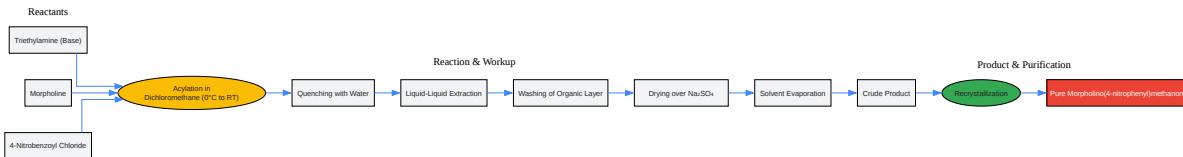
Physicochemical Properties

Property	Value	Reference
CAS Number	5397-76-2	[1] [2]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₄	[1] [2]
Molecular Weight	236.22 g/mol	[1]
Melting Point	100-103 °C	
Appearance	Not explicitly stated, likely a solid at room temperature	
Solubility	Soluble in common organic solvents like dichloromethane and chloroform.	Inferred from synthesis protocols

Synthesis of Morpholino(4-nitrophenyl)methanone

The primary and most direct method for the synthesis of **Morpholino(4-nitrophenyl)methanone** is the acylation of morpholine with 4-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis via Acylation


Materials:

- 4-Nitrobenzoyl chloride
- Morpholine
- Triethylamine (or another suitable base)
- Dichloromethane (or another suitable aprotic solvent)
- Water
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Dissolve morpholine and triethylamine in dichloromethane in a round-bottom flask, typically under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath (0 °C).
- Slowly add a solution of 4-nitrobenzoyl chloride in dichloromethane to the cooled morpholine solution with constant stirring. The slow addition is crucial to control the exothermic reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer using a separatory funnel.
- Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess morpholine and triethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to obtain pure **Morpholino(4-nitrophenyl)methanone**.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Morpholino(4-nitrophenyl)methanone**.

Spectroscopic Data

While a dedicated experimental spectrum for **Morpholino(4-nitrophenyl)methanone** is not readily available in the searched literature, the expected spectral features can be inferred from the analysis of closely related compounds.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of **Morpholino(4-nitrophenyl)methanone** is expected to show distinct signals for the aromatic protons of the 4-nitrophenyl group and the aliphatic protons of the morpholine ring.

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (ortho to NO_2)	~8.3	Doublet	2H
Aromatic (meta to NO_2)	~7.6	Doublet	2H
Morpholine ($\text{CH}_2\text{-N}$)	~3.8	Multiplet	4H
Morpholine ($\text{CH}_2\text{-O}$)	~3.7	Multiplet	4H

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the spectrometer's magnetic field strength.

Expected ^{13}C NMR Spectral Data

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Carbon	Expected Chemical Shift (δ , ppm)
Carbonyl (C=O)	~168-170
Aromatic (C-NO_2)	~150
Aromatic (quaternary)	~142
Aromatic (CH)	~128
Aromatic (CH)	~124
Morpholine (C-N)	~42-48
Morpholine (C-O)	~66-67

Biological Significance and Applications

Currently, there is limited information available on the direct biological activities or signaling pathways of **Morpholino(4-nitrophenyl)methanone**. Its primary significance in the scientific

literature is as a key intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, it is a precursor in the synthesis of some anticoagulant drugs.

Given its structure, which includes a nitroaromatic group and a morpholine moiety, it is plausible that the compound could be investigated for a range of biological activities, including but not limited to antimicrobial or anticancer properties, as these are common features of related chemical classes. However, such activities for this specific compound have not been extensively reported.

Conclusion

Morpholino(4-nitrophenyl)methanone is a well-defined chemical entity with established synthetic routes. Its physicochemical properties make it a versatile intermediate for further chemical modifications. While its direct biological effects are not yet thoroughly explored, its role as a building block in the synthesis of pharmaceuticals underscores its importance in drug discovery and development. This guide provides a foundational understanding of its core properties to aid researchers in its effective utilization. Further studies are warranted to explore the potential biological activities of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. keyorganics.net [keyorganics.net]
- To cite this document: BenchChem. [Morpholino(4-nitrophenyl)methanone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267317#morpholino-4-nitrophenyl-methanone-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com